
2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole is a halogenated benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing an oxazole ring fused to a benzene ring. Halogenated benzoxazoles, such as those containing bromine and chlorine substituents, are of interest due to their potential applications in medicinal chemistry and material science. The presence of halogens can significantly influence the electronic properties and reactivity of these compounds, making them suitable for various chemical applications and biological studies .
Synthesis Analysis
The synthesis of halogenated benzoxazole derivatives typically involves the cyclization of 2-aminophenols with carboxylic acids or their derivatives. In the case of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole, the synthesis would likely involve the use of 4-bromophenyl and chloro-substituted starting materials. While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through methods such as condensation reactions under acidic conditions or through the use of coupling agents .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT. These techniques provide insights into the geometry, electronic structure, and potential energy surface of the molecules. For instance, the study of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, involved X-ray single-crystal analysis and computational studies to compare the molecular structure in the ground state . Similar methods would be applicable to analyze the molecular structure of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, due to the presence of an electron-rich aromatic system. The halogen substituents can be reactive sites for further chemical modifications, such as Suzuki coupling reactions, which are commonly used to introduce different aryl groups. The reactivity of these compounds can be influenced by the electron-withdrawing or electron-donating nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and photophysical properties, are influenced by the nature and position of the substituents on the aromatic rings. Halogenated benzoxazoles often exhibit interesting optical properties, such as fluorescence, which can be tuned by modifying the substituents. For example, the chromogenic properties of a related compound were studied, showing solvatochromism and intense fluorescence due to excited-state intramolecular proton transfer (ESIPT) . The physical properties of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole would likely be influenced by the bromo and chloro substituents, potentially leading to unique chromogenic and photophysical behaviors.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Cytotoxic Properties
2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole derivatives exhibit significant anti-inflammatory and cytotoxic properties. Certain compounds in this category have shown comparable anti-inflammatory activity to standard drugs like ibuprofen and demonstrated excellent cytotoxic activity against certain human carcinoma cell lines. The potential of these compounds is further underscored by their selectivity index and good binding interactions with biochemical targets such as Cyclooxygenase-2 and aldo-keto reductase IC3, signifying their therapeutic potential in anti-inflammatory and cancer treatments (Thakral et al., 2022).
Enzyme Inhibition
Compounds with the benzoxazole moiety, including variations of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole, have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These compounds have demonstrated the capability to selectively inhibit COX-2, presenting a potential for development as nonsteroidal anti-inflammatory drugs (NSAIDs) with enhanced specificity and reduced side effects (Seth et al., 2014).
Antimicrobial and Antifungal Activities
Several derivatives of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole have demonstrated broad-spectrum antimicrobial and antifungal properties. Studies reveal that these compounds are effective against various strains of bacteria and fungi, including Gram-positive, Gram-negative bacteria, and Candida species. The antimicrobial properties extend to the potential use of these compounds in addressing drug-resistant strains, highlighting their significance in the development of new antimicrobial agents (Bhagyasree et al., 2013).
DNA Topoisomerase Inhibition
Certain benzoxazole derivatives, including those related to 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole, exhibit inhibitory activity against DNA topoisomerases, enzymes crucial for DNA replication and cell division. These compounds have been found to act as potent inhibitors of both eukaryotic DNA topoisomerase I and II, suggesting their potential utility in developing novel anticancer drugs (Oksuzoglu et al., 2008).
Antioxidant and Cholinesterase Inhibition
Research on benzoxazole and naphthoxazole derivatives, including the 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole scaffold, indicates their potential in addressing neurodegenerative diseases like Alzheimer's. These compounds have shown significant cholinesterase inhibition, a target for Alzheimer's therapy, along with antioxidant properties and anti-proliferative effects against various cancer cell lines. The selectivity and potency of these compounds make them promising candidates for further investigation in therapeutic applications (Skrzypek et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-chloro-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRDAGIDJZPDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358227 |
Source


|
| Record name | 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole | |
CAS RN |
122351-86-4 |
Source


|
| Record name | 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

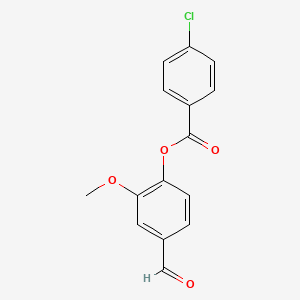
![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)
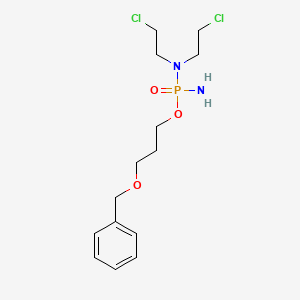
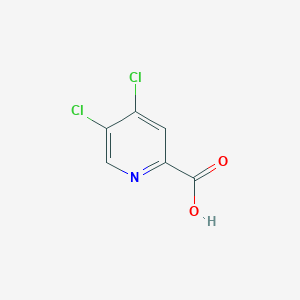

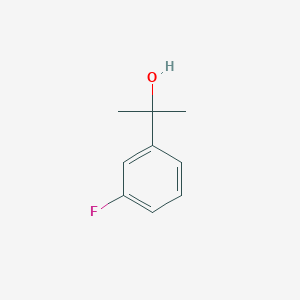
![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

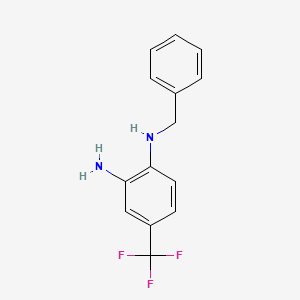
![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)
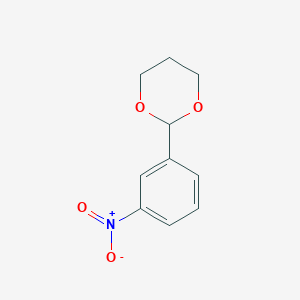

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)